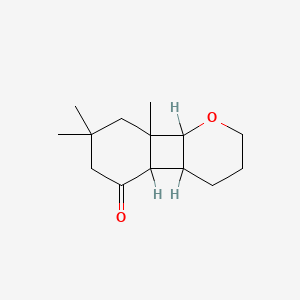
EINECS 264-866-3
描述
EINECS 264-866-3 is a complex organic compound characterized by its unique structure, which includes a fused ring system with multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 264-866-3 typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring system. Subsequent steps may include hydrogenation to saturate the rings and functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学研究应用
EINECS 264-866-3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of EINECS 264-866-3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
EINECS 264-866-3 derivatives: Compounds with similar core structures but different substituents.
Cyclohexane derivatives: Compounds with similar ring systems but lacking the fused cyclobutane ring.
Pyran derivatives: Compounds with similar oxygen-containing ring systems.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit behaviors not seen in simpler or less rigid structures.
属性
CAS 编号 |
64394-28-1 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
1,11,11-trimethyl-3-oxatricyclo[6.4.0.02,7]dodecan-9-one |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-10(15)11-9-5-4-6-16-12(9)14(11,3)8-13/h9,11-12H,4-8H2,1-3H3 |
InChI 键 |
ZIUGINIKYGIHEP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C2C3CCCOC3C2(C1)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
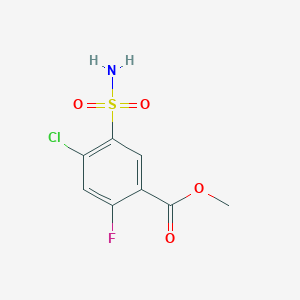
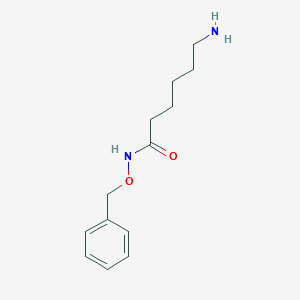
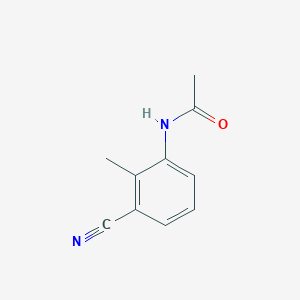
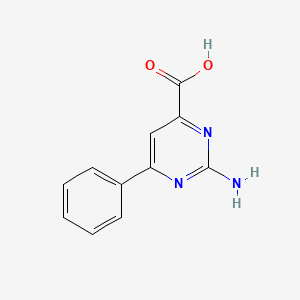
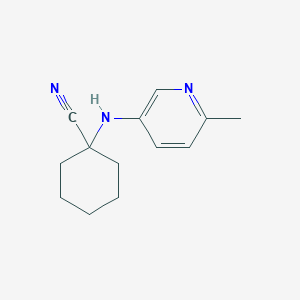
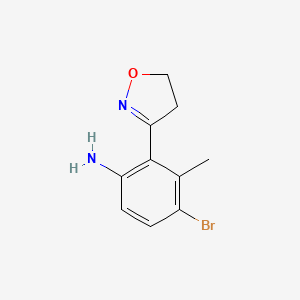
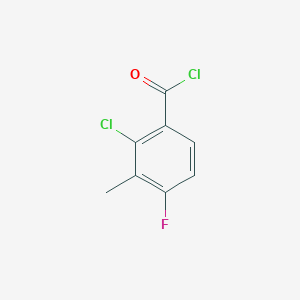
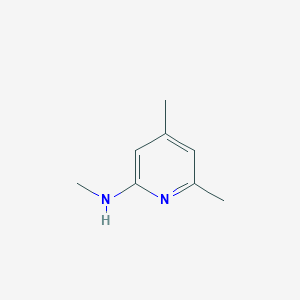
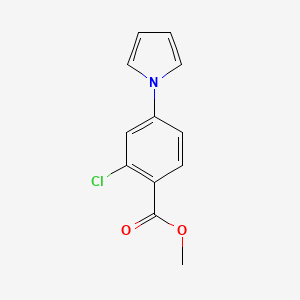
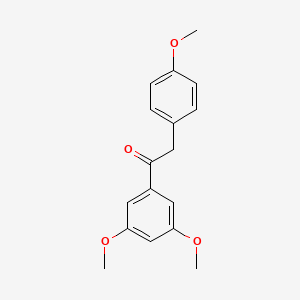
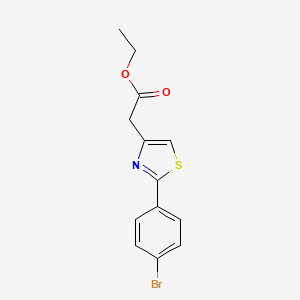
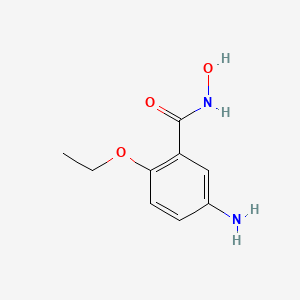
![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8707058.png)
